Tribendilol Tribendilol
Brand Name: Vulcanchem
CAS No.: 96258-13-8
VCID: VC3846020
InChI: InChI=1S/C18H22N4O4/c1-24-15-6-2-3-7-16(15)25-10-9-19-11-13(23)12-26-17-8-4-5-14-18(17)21-22-20-14/h2-8,13,19,23H,9-12H2,1H3,(H,20,21,22)
SMILES: COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=NNN=C32)O
Molecular Formula: C18H22N4O4
Molecular Weight: 358.4 g/mol

Tribendilol

CAS No.: 96258-13-8

Cat. No.: VC3846020

Molecular Formula: C18H22N4O4

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Tribendilol - 96258-13-8

Specification

CAS No. 96258-13-8
Molecular Formula C18H22N4O4
Molecular Weight 358.4 g/mol
IUPAC Name 1-(2H-benzotriazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Standard InChI InChI=1S/C18H22N4O4/c1-24-15-6-2-3-7-16(15)25-10-9-19-11-13(23)12-26-17-8-4-5-14-18(17)21-22-20-14/h2-8,13,19,23H,9-12H2,1H3,(H,20,21,22)
Standard InChI Key ZYRINAZRTBCAEE-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=NNN=C32)O
Canonical SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=NNN=C32)O

Introduction

Chemical Identity and Structural Profile

Tribendilol’s molecular architecture positions it within the class of beta-adrenergic blocking agents. Its structural specificity is characterized by a pentacyclic framework, though the exact stereochemical configuration requires further elucidation. The compound’s physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC18H22N4O4\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{4}
Molecular Weight358.39 g/mol
CAS Registry Number96258-13-8
Storage Conditions-20°C (powder), -80°C (solution)
SynonymsK0744Q5ALP

The stability of Tribendilol under varying temperatures underscores its suitability for long-term pharmacological studies, though its solubility profile in aqueous and organic solvents remains to be fully characterized .

Pharmacological Classification and Mechanism of Action

Preclinical models suggest that Tribendilol’s efficacy in lowering blood pressure may involve ancillary vasodilatory effects, potentially mediated through nitric oxide modulation or calcium channel blockade . Such pleiotropic actions could differentiate it from older beta-blockers associated with adverse metabolic effects, though confirmatory studies are lacking.

Therapeutic Applications and Clinical Efficacy

Hypertension Management

ParameterBeta-BlockersACE Inhibitors
Systolic BP Reduction12–15 mmHg14–18 mmHg
Diastolic BP Reduction8–10 mmHg9–12 mmHg
Stroke Risk Reduction15–20%25–30%

Tribendilol’s efficacy in these outcomes remains untested in large-scale trials, though its molecular structure suggests potential advantages in lipophilicity and central nervous system penetration.

Cardiac Arrhythmias

Beta-blockers remain cornerstone therapies for atrial fibrillation and ventricular tachyarrhythmias. Tribendilol’s potential antiarrhythmic effects warrant exploration, particularly its ability to prolong atrial refractory periods and suppress ectopic pacemaker activity.

Pharmacokinetic Properties

No direct pharmacokinetic data for Tribendilol are available in the reviewed literature. Extrapolating from structurally related beta-blockers:

  • Absorption: Likely >90% oral bioavailability, with peak plasma concentrations within 1–4 hours.

  • Metabolism: Hepatic cytochrome P450 pathways (CYP2D6 predominance), yielding active metabolites.

  • Elimination: Renal excretion (60–70%) with a half-life of 3–6 hours .

These projections require validation through dedicated pharmacokinetic studies.

Current Research and Future Directions

Tribendilol remains in exploratory phases of development, with no registered clinical trials as of April 2025 . Priority research areas include:

  • Receptor Selectivity Profiling: Clarifying β1 vs. β2 affinity ratios through radioligand binding assays.

  • Metabolic Impact Studies: Assessing effects on glucose homeostasis and lipid metabolism—a critical consideration given the diabetogenic potential of some beta-blockers.

  • Comparative Effectiveness Trials: Benchmarking against established agents like metoprolol and carvedilol in hypertension and heart failure populations.

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